2H-Triazole vs. 1H-Triazole Tautomeric Form: Structural and Dipole Distinction
Methyl 4-(2H-triazol-4-yl)benzoate exists in the 2H-1,2,3-triazole tautomeric form, as confirmed by the canonical SMILES representation COC(=O)C1=CC=C(C=C1)C2=NNN=C2 [1]. This tautomer differs from the 1H-triazole form (commonly encountered in click chemistry-derived 1,4-disubstituted 1,2,3-triazoles) in its hydrogen-bond donor/acceptor arrangement: the 2H-tautomer places the acidic NH proton at the N2 position rather than N1, altering both the dipole moment orientation and the geometry of intermolecular hydrogen-bonding networks [1]. While direct comparative assay data for this specific compound is not available in the public literature, the tautomeric distinction is a well-established determinant of molecular recognition in triazole-containing bioactive molecules.
| Evidence Dimension | Tautomeric form and hydrogen-bond donor position |
|---|---|
| Target Compound Data | 2H-1,2,3-triazole tautomer; NH proton at N2 position (SMILES: C2=NNN=C2) |
| Comparator Or Baseline | 1H-1,2,3-triazole tautomer (typical click chemistry product); NH proton at N1 position |
| Quantified Difference | Qualitative structural distinction; no quantitative comparative bioactivity data available for this specific compound |
| Conditions | Structural determination by SMILES notation and InChIKey (GYNFUJOSHSULDF-UHFFFAOYSA-N) [1] |
Why This Matters
Selection of the correct tautomeric form is critical when the compound is intended as a reference standard for analytical method development or as a scaffold for structure-activity relationship studies where hydrogen-bonding geometry influences target engagement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11229458, Methyl 4-(2H-triazol-4-yl)benzoate. https://pubchem.ncbi.nlm.nih.gov/compound/11229458. View Source
